molecular formula C12H17Cl2N2O5PS2 B12587662 S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine CAS No. 870971-31-6

S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine

Cat. No.: B12587662
CAS No.: 870971-31-6
M. Wt: 435.3 g/mol
InChI Key: VIISYIPKZIMBJQ-VIFPVBQESA-N
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Description

S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine is a structurally complex pyridine derivative featuring:

  • Chlorine substituents at positions 3 and 5 of the pyridine ring.
  • A diethoxyphosphorothioyloxy group (-O-P(S)(OCH₂CH₃)₂) at position 6.
  • An L-cysteine residue linked via a sulfur atom at position 2.

Its molecular formula is C₁₂H₁₈Cl₂N₂O₅PS₂, with a calculated molecular weight of 436.28 g/mol. The phosphorothioyl group enhances hydrolytic stability compared to phosphate esters, while the cysteine moiety may facilitate interactions with biological systems, such as enzyme binding or detoxification pathways.

Properties

CAS No.

870971-31-6

Molecular Formula

C12H17Cl2N2O5PS2

Molecular Weight

435.3 g/mol

IUPAC Name

(2R)-2-amino-3-(3,5-dichloro-6-diethoxyphosphinothioyloxypyridin-2-yl)sulfanylpropanoic acid

InChI

InChI=1S/C12H17Cl2N2O5PS2/c1-3-19-22(23,20-4-2)21-10-7(13)5-8(14)11(16-10)24-6-9(15)12(17)18/h5,9H,3-4,6,15H2,1-2H3,(H,17,18)/t9-/m0/s1

InChI Key

VIISYIPKZIMBJQ-VIFPVBQESA-N

Isomeric SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)SC[C@@H](C(=O)O)N

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)SCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine typically involves multiple stepsThe final step involves coupling with L-cysteine under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine-substituted positions .

Scientific Research Applications

S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine with structurally related pyridine derivatives from diverse sources:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound C₁₂H₁₈Cl₂N₂O₅PS₂ 436.28 - Cl (3,5) Thiophosphate ester, L-cysteine, pyridine
- O-P(S)(OCH₂CH₃)₂ (6)
- S-L-cysteine (2)
2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol C₆H₄Cl₂INO₂ 319.91 - Cl (2,5) Hydroxymethyl, iodine, pyridine
- I (4)
- CH₂OH (6)
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol C₆H₅Cl₂NO₂ 194.02 - Cl (2,5) Hydroxymethyl, pyridine
- CH₂OH (6)
2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid C₇H₅Cl₂FN₂O₃ 279.04* - Cl (3,5) Amino, fluorine, acetic acid, pyridine
- F (6)
- NH₂ (4)
- OCH₂COOH (2)

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Complexity: The target compound’s phosphorothioyl group and cysteine residue make it bulkier and more polar than simpler derivatives like 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (MW 194.02) . This likely increases its retention time in reversed-phase HPLC compared to smaller analogs.

Reactivity and Stability: The thiophosphate ester in the target compound is more resistant to hydrolysis than phosphate esters, enhancing stability in aqueous environments . In contrast, hydroxymethyl groups in –3 are prone to oxidation. The amino and fluorine groups in 2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid may improve bioavailability and target binding compared to the target’s electronegative chlorine substituents.

Biological Interactions: The L-cysteine moiety in the target compound could enable conjugation with proteins or glutathione, suggesting a role in detoxification or prodrug activation. Derivatives lacking amino acids (e.g., –4) are more likely to function as synthetic intermediates or herbicides.

Biological Activity

S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiproliferative, and enzyme inhibition effects, supported by relevant data and case studies.

Chemical Structure

The compound features a pyridine ring substituted with dichloro and diethoxyphosphorothioyl groups, linked to an L-cysteine moiety. The structure can be represented as follows:

\text{S 3 5 Dichloro 6 diethoxyphosphorothioyl oxy pyridin 2 yl}-L-cysteine}}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
Enterococcus faecalis78.12 µg/mL

These findings suggest that the compound could serve as a potential antimicrobial agent, particularly against antibiotic-resistant strains.

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Notable results include:

Cell LineIC50 (µg/mL)
HeLa (Cervical cancer)226
A549 (Lung cancer)242.52

These results indicate a moderate antiproliferative activity, suggesting further exploration for potential use in cancer therapy.

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes involved in pathogenic processes. Preliminary studies suggest it may inhibit enzymes linked to bacterial virulence factors, potentially reducing the severity of infections caused by resistant strains.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed that the compound could disrupt quorum sensing pathways, which are critical for bacterial communication and virulence expression .
  • In Vivo Studies : Further research focused on the in vivo effects of this compound in animal models demonstrated promising results in reducing tumor growth in xenograft models of human cancers, supporting its potential as an anticancer agent .

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